![molecular formula C12H14N2S B2920863 N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine CAS No. 1436331-73-5](/img/structure/B2920863.png)
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This unique property has made MPTP an important tool in the study of Parkinson's disease and other neurological disorders.
Applications De Recherche Scientifique
Catalysis and CO2 Utilization
Thiazolium carbene-based catalysts, derived from vitamin B1 and related to thiazole compounds, have been shown to effectively catalyze the N-formylation and N-methylation of amines using CO2 as the carbon source. This process operates under ambient conditions and uses polymethylhydrosiloxane (PMHS) as a reducing agent, indicating a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).
Molecular Structure and Tautomerism
Studies on compounds like N‐(Pyridin‐2‐yl)thiazol‐2‐amine reveal the existence of dynamic tautomerism and divalent N(I) character within similar molecular structures. Such compounds exhibit competitive isomeric structures and electron donating properties, which are crucial for understanding their reactivity and potential applications in drug design and other areas of chemistry (Bhatia et al., 2013).
Synthesis and Functionalization of Amines
The development of methods for the synthesis and functionalization of N-Methyl- and N-alkylamines is significant due to their extensive use in life science molecules. Nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been utilized for expedient reductive amination processes, highlighting the importance of thiazole derivatives in facilitating these reactions (Senthamarai et al., 2018).
Antimicrobial and Antiproliferative Properties
Thiazole compounds, including those with pyrazole derivatives, have been synthesized and evaluated for their antitumor, antifungal, and antibacterial properties. Such compounds, through structural and bioactivity studies, provide insights into pharmacophore sites beneficial for developing therapeutic agents (Titi et al., 2020).
Propriétés
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-4-6-8-14(7-5-2)9-12-10-15-11(3)13-12/h2,10H,7-9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOGLLSQNZEOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=CSC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

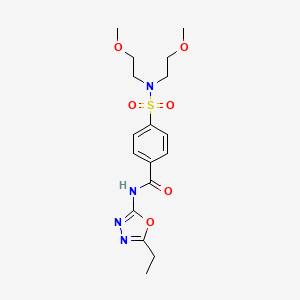
![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
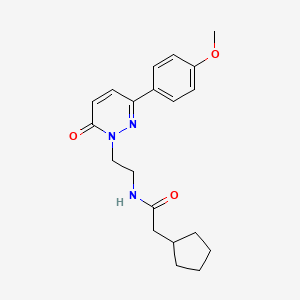
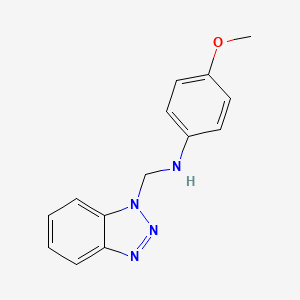
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)
![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2920789.png)

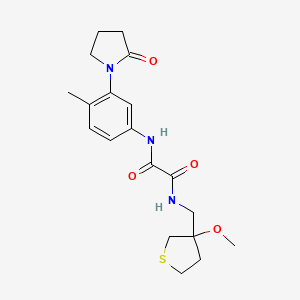
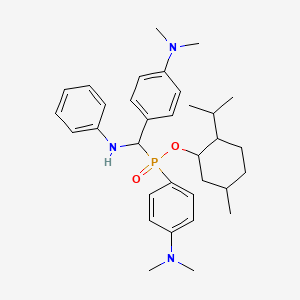


![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)